molecular formula C14H10N2O2S B12584836 6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one CAS No. 511548-82-6

6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one

Cat. No.: B12584836
CAS No.: 511548-82-6
M. Wt: 270.31 g/mol
InChI Key: DPKSNWAGQSELGN-UHFFFAOYSA-N
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Description

6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one is a heterocyclic compound that features a unique combination of phenyl, thiophene, and oxadiazinone moieties

Preparation Methods

The synthesis of 6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiophene-2-carbaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate nitrile oxide to yield the desired oxadiazinone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one can be compared with other similar compounds, such as:

Properties

CAS No.

511548-82-6

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

6-phenyl-4-(thiophen-2-ylmethylidene)-1,2,5-oxadiazin-3-one

InChI

InChI=1S/C14H10N2O2S/c17-13-12(9-11-7-4-8-19-11)15-14(18-16-13)10-5-2-1-3-6-10/h1-9H,(H,16,17)

InChI Key

DPKSNWAGQSELGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)NO2

Origin of Product

United States

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